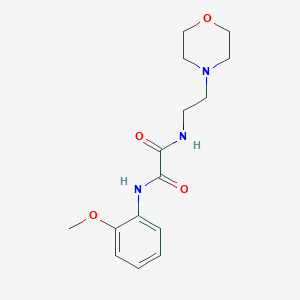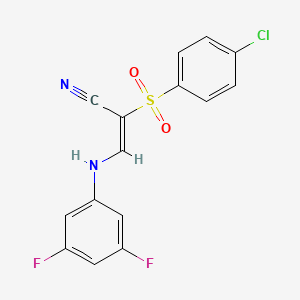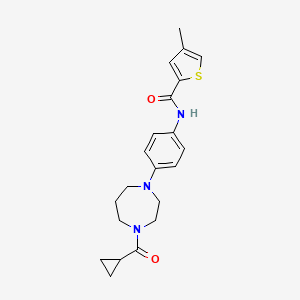![molecular formula C19H13FN4O2S3 B2726766 N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-63-7](/img/no-structure.png)
N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13FN4O2S3 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Imaging
Radiosynthesis of compounds similar to N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide has been explored for imaging the translocator protein (18 kDa) with PET. This application is significant in neurological and oncological research, providing a method for in vivo imaging using positron emission tomography (Dollé et al., 2008).
Antitumor Activity
Studies have shown that derivatives of thiazolo[4,5-d]pyrimidine, a structural component of the compound , demonstrate potent anticancer activity against various human cancer cell lines. This suggests a potential application in developing novel anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial Agents
Compounds with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, related to this compound, have been investigated as antimicrobial agents. They display high affinity and selectivity, indicating their potential use in treating infections (Kumar et al., 2011).
Herbicidal Activities
Research on novel fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones, similar in structure to the compound in focus, has demonstrated significant herbicidal activities. This suggests its potential use in agricultural applications to control weed growth (Liang et al., 2007).
Antimicrobial Evaluation in Innovative Heterocycles
Thienopyrimidine linked rhodanine derivatives, structurally related to the compound , have been prepared and evaluated for antimicrobial activity. This research indicates potential applications in the development of new antimicrobial agents (Kerru et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride to form N-(4-fluorophenyl)-2-chloroacetamide. This intermediate is then reacted with 2-mercapto-3-phenyl-4(3H)-quinazolinone to form N-(4-fluorophenyl)-2-((3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)thio)acetamide. Finally, this compound is reacted with 2-mercapto-3-phenyl-4(3H)-quinazolinone and triethylamine to form the target compound.", "Starting Materials": [ "4-fluoroaniline", "2-chloroacetyl chloride", "2-mercapto-3-phenyl-4(3H)-quinazolinone", "triethylamine" ], "Reaction": [ "Step 1: Reaction of 4-fluoroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-2-chloroacetamide.", "Step 2: Reaction of N-(4-fluorophenyl)-2-chloroacetamide with 2-mercapto-3-phenyl-4(3H)-quinazolinone in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-2-((3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)thio)acetamide.", "Step 3: Reaction of N-(4-fluorophenyl)-2-((3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)thio)acetamide with 2-mercapto-3-phenyl-4(3H)-quinazolinone and triethylamine to form N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
CAS RN |
1021251-63-7 |
Molecular Formula |
C19H13FN4O2S3 |
Molecular Weight |
444.52 |
IUPAC Name |
N-(4-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13FN4O2S3/c20-11-6-8-12(9-7-11)21-14(25)10-28-18-22-16-15(17(26)23-18)29-19(27)24(16)13-4-2-1-3-5-13/h1-9H,10H2,(H,21,25)(H,22,23,26) |
InChI Key |
UODBTXDBTQTRPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2726683.png)
![6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2726684.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726686.png)

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2726690.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726696.png)
![6-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2726697.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2726698.png)
